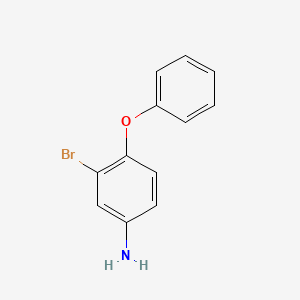
3-(Difluoromethyl)phenylacetylene
Overview
Description
3-(Difluoromethyl)phenylacetylene is a chemical compound with the molecular formula C9H6F2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 3-(Difluoromethyl)phenylacetylene and similar compounds has been a topic of interest in recent years. One approach involves the intermolecular trans-bis-silylation of terminal alkynes, using Pd-catalysis and disilane reagent . Another method involves late-stage difluoromethylation processes based on X–CF2H bond formation .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)phenylacetylene consists of nine carbon atoms, six hydrogen atoms, and two fluorine atoms .Chemical Reactions Analysis
The chemical reactions involving 3-(Difluoromethyl)phenylacetylene are primarily centered around difluoromethylation processes. These processes involve the transfer of CF2H to C (sp2) sites, both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Scientific Research Applications
Late-Stage Difluoromethylation
The field of late-stage difluoromethylation has seen significant advancements. Researchers have focused on X–CF₂H bond formation, where X represents C(sp), C(sp²), C(sp³), O, N, or S. Notably, the invention of various difluoromethylation reagents has driven progress. Metal-based methods, both stoichiometric and catalytic, can transfer CF₂H to C(sp²) sites. Additionally, Minisci-type radical chemistry has enabled difluoromethylation of C(sp²)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent breakthroughs include site-selective installation of CF₂H onto large biomolecules like proteins .
Deprotonative Functionalization
Direct deprotonation of the –CHF₂ group in 3-(difluoromethyl)pyridine, followed by trapping with various electrophiles, has been achieved. This method allows functionalization of the difluoromethyl group, expanding its synthetic utility .
Hydrotrifluoromethylation
Photocatalyst-mediated hydrotrifluoromethylation of styrene and phenylacetylene derivatives has been explored. Trifluoromethyl radicals generated from CF₃I react with the phenylacetylene, yielding valuable products. This approach provides access to trifluoromethylated compounds via radical abstraction from amine radical cations .
Safety and Hazards
Future Directions
The future directions in the research and application of 3-(Difluoromethyl)phenylacetylene and similar compounds are promising. The field of difluoromethylation has seen significant advances, streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . Further landmark achievements are expected as organofluorine compounds are used increasingly in everyday applications .
Mechanism of Action
Target of Action
It is often used as a research compound , indicating that it may interact with various biological targets.
Mode of Action
Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues . This property could influence the compound’s interaction with its targets.
Pharmacokinetics
Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .
Result of Action
The presence of the difluoromethyl group provides opportunities for unusual c-h hydrogen-bonding interactions , which could influence the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Difluoromethyl)phenylacetylene. It’s worth noting that there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups .
properties
IUPAC Name |
1-(difluoromethyl)-3-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMUGIHRJRSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)phenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)
![1-Methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B3086357.png)

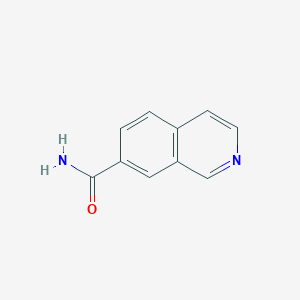
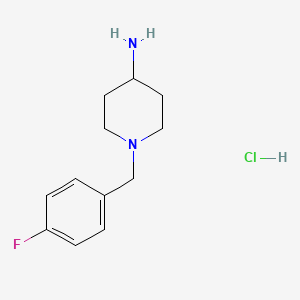
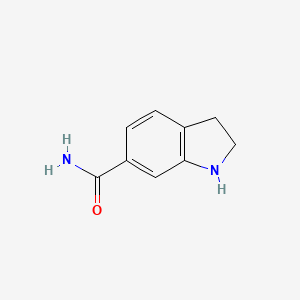
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B3086385.png)
![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086395.png)
amine hydrochloride](/img/structure/B3086404.png)

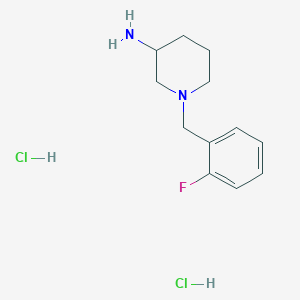
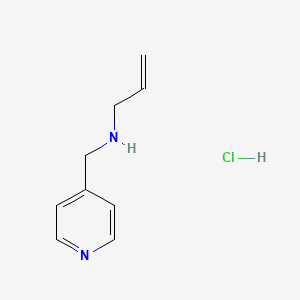
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)
